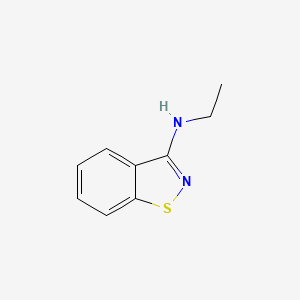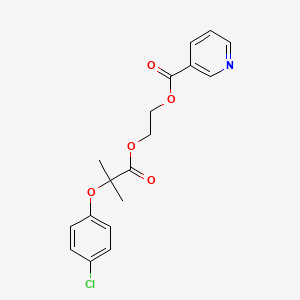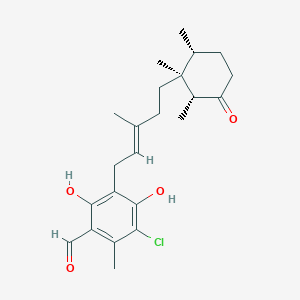
Euphorbadienol
Vue d'ensemble
Description
Euphorbadienol is a natural, plant-derived organic compound belonging to the tigliane family of diterpenes. It is primarily found in plants of the Euphorbiaceae family. This compound is known for its significant biological activities, including its role as a tumor promoter through the activation of protein kinase C .
Applications De Recherche Scientifique
Euphorbadienol has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Biology: It is studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: this compound derivatives are investigated for their potential as anticancer agents and their ability to modulate immune responses.
Industry: This compound is used in the development of pharmaceuticals and as a tool in biochemical research.
Mécanisme D'action
Target of Action
Euphorbadienol, also known as alpha-Euphorbol, is a triterpenic compound isolated from the latex of Euphorbia resinifera . The primary targets of this compound are Trypanosoma and Leishmania . These are parasitic protozoans that cause diseases such as African sleeping sickness and Leishmaniasis, respectively .
Mode of Action
It is known that the derivatives of this compound can be used as elicitors of disease resistance . This suggests that the compound may interact with its targets in a way that triggers the host’s immune response, leading to enhanced resistance against the parasites .
Biochemical Pathways
Given its antileishmanial and antitrypanosomal activity, it is likely that this compound interferes with essential biochemical pathways in these parasites, leading to their death or inhibition .
Result of Action
The result of this compound’s action is the inhibition of the growth and proliferation of Trypanosoma and Leishmania parasites . This leads to a reduction in the severity of the diseases caused by these parasites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Euphorbadienol can be synthesized through various chemical reactions involving diterpenes. The synthetic routes typically involve the cyclization of geranylgeranyl diphosphate, followed by a series of oxidation and reduction reactions to form the tigliane skeleton. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of euphorbol involves the extraction of the compound from natural sources, such as the seeds of Croton tiglium. The extraction process includes solvent extraction, followed by purification using techniques like chromatography. The purified euphorbol is then subjected to further chemical modifications to enhance its biological activity .
Analyse Des Réactions Chimiques
Types of Reactions
Euphorbadienol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert euphorbol into its corresponding alcohols.
Substitution: Substitution reactions, such as halogenation, can introduce halogen atoms into the euphorbol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include epoxides, hydroxylated derivatives, alcohols, and halogenated euphorbol compounds .
Comparaison Avec Des Composés Similaires
Euphorbadienol is similar to other diterpenes, such as phorbol and tigliane derivatives. it is unique in its specific structure and biological activity. Similar compounds include:
Phorbol: Another diterpene with tumor-promoting activity.
Tigliane Derivatives: Compounds with similar chemical structures but varying biological activities.
Lanostane Triterpenoids: Compounds with similar triterpene skeletons but different functional groups and activities.
This compound stands out due to its potent activation of protein kinase C and its diverse range of biological effects, making it a valuable compound for scientific research and pharmaceutical development.
Propriétés
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26-,27-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-CKCUNPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=C)C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-14-3 | |
| Record name | Euphorbadienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















